Big Endothelin-3 (22-41) amide (human)

Beschreibung

BenchChem offers high-quality Big Endothelin-3 (22-41) amide (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Big Endothelin-3 (22-41) amide (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

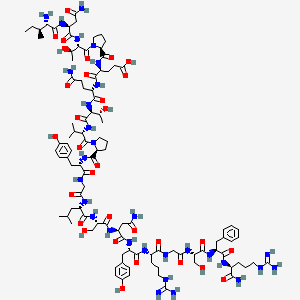

2D Structure

Eigenschaften

CAS-Nummer |

174283-52-4 |

|---|---|

Molekularformel |

C102H156N30O31 |

Molekulargewicht |

2298.5 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C102H156N30O31/c1-9-51(6)79(106)97(160)126-68(44-75(105)141)92(155)130-82(53(8)136)100(163)132-38-16-21-71(132)95(158)121-62(32-34-78(144)145)86(149)120-61(31-33-73(103)139)87(150)129-81(52(7)135)98(161)128-80(50(4)5)99(162)131-37-15-22-72(131)96(159)125-64(41-55-23-27-57(137)28-24-55)85(148)115-45-76(142)116-63(39-49(2)3)88(151)127-70(48-134)94(157)124-67(43-74(104)140)91(154)122-66(42-56-25-29-58(138)30-26-56)90(153)119-60(20-14-36-113-102(110)111)84(147)114-46-77(143)117-69(47-133)93(156)123-65(40-54-17-11-10-12-18-54)89(152)118-59(83(107)146)19-13-35-112-101(108)109/h10-12,17-18,23-30,49-53,59-72,79-82,133-138H,9,13-16,19-22,31-48,106H2,1-8H3,(H2,103,139)(H2,104,140)(H2,105,141)(H2,107,146)(H,114,147)(H,115,148)(H,116,142)(H,117,143)(H,118,152)(H,119,153)(H,120,149)(H,121,158)(H,122,154)(H,123,156)(H,124,157)(H,125,159)(H,126,160)(H,127,151)(H,128,161)(H,129,150)(H,130,155)(H,144,145)(H4,108,109,112)(H4,110,111,113)/t51-,52+,53+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,79-,80-,81-,82-/m0/s1 |

InChI-Schlüssel |

QPJAXAGEWPXNDK-GUIBJIPFSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Enigmatic C-Terminal Fragment: A Technical Guide to Big Endothelin-3 (22-41) Amide (Human)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Big Endothelin-3 (22-41) amide (human) is a peptide fragment generated during the proteolytic processing of its precursor, Big Endothelin-3 (Big ET-3). While the physiological roles of the parent molecule, Big ET-3, and the resulting active peptide, Endothelin-3 (ET-3), are extensively documented, the specific biological function of the C-terminal fragment, Big Endothelin-3 (22-41) amide, remains largely uncharacterized in scientific literature. This technical guide synthesizes the current understanding of its origin, and highlights the conspicuous absence of data regarding its bioactivity, signaling pathways, and physiological relevance. This document serves as a resource for researchers investigating the endothelin system and provides a framework for future studies aimed at elucidating the potential function of this peptide fragment.

Introduction

The endothelin (ET) system, comprising three distinct peptides (ET-1, ET-2, and ET-3) and their G protein-coupled receptors (ETA and ETB), is a critical regulator of numerous physiological processes, most notably vasoconstriction and cell proliferation.[1] The biosynthesis of active endothelins involves the enzymatic cleavage of larger precursor molecules known as "Big Endothelins."[2] Specifically, Big Endothelin-3 (Big ET-3) is a 41-amino acid peptide that is proteolytically cleaved to yield the 21-amino acid mature Endothelin-3 (ET-3) and a C-terminal fragment, Big Endothelin-3 (22-41).[3] While ET-3 is a well-established ligand for endothelin receptors, particularly the ETB receptor, the functional role of the co-produced (22-41) fragment is not established.[4]

Generation of Big Endothelin-3 (22-41) Amide

The formation of Big Endothelin-3 (22-41) amide is a direct consequence of the enzymatic conversion of Big ET-3 to ET-3. This process is catalyzed by endothelin-converting enzymes (ECEs) and other metalloproteases.

A key enzyme identified in this process is the Kell blood group protein , a membrane-bound glycoprotein (B1211001) that demonstrates a preference for cleaving Big ET-3.[3] The cleavage occurs specifically at the Trp21-Ile22 bond of Big ET-3, releasing the biologically active ET-3 (amino acids 1-21) and the C-terminal fragment, Big Endothelin-3 (22-41).[3]

References

The Biological Inertness of Big Endothelin-3 (22-41) Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the biological activity of the Big Endothelin-3 (22-41) amide fragment. A comprehensive review of the existing scientific literature strongly suggests that this C-terminal fragment, a product of Big Endothelin-3 (Big ET-3) processing, is biologically inactive as a ligand for endothelin receptors. While its precursor, Big ET-3, can elicit physiological responses, these are dependent on its enzymatic conversion to the active Endothelin-3 (ET-3) peptide. The (22-41) amide fragment itself has not been shown to possess any intrinsic ability to bind to endothelin receptors or trigger downstream signaling pathways. This document details the evidence for its generation, the rationale for its presumed inactivity, and the standard experimental protocols to formally assess its biological function.

Introduction: The Endothelin System and its Precursors

The endothelin (ET) system plays a critical role in vascular homeostasis and is implicated in a variety of cardiovascular diseases. The biologically active peptides, ET-1, ET-2, and ET-3, are potent vasoconstrictors that mediate their effects through two G-protein coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB). These mature peptides are derived from larger precursor proteins known as Big Endothelins.

Big Endothelin-3 (Big ET-3) is the inactive precursor to ET-3. For Big ET-3 to exert a biological effect, it must be cleaved by an endothelin-converting enzyme (ECE) to yield the 21-amino acid peptide, ET-3. In vivo studies have demonstrated that the physiological effects of Big ET-3, such as hypertension and bronchoconstriction, are abolished by ECE inhibitors, confirming its role as a pro-peptide.

Generation of the Big Endothelin-3 (22-41) Amide Fragment

The Big Endothelin-3 (22-41) amide fragment is a naturally occurring peptide that results from the proteolytic cleavage of Big ET-3. This process has been shown to be mediated by enzymes such as the Kell blood group protein, which cleaves Big ET-3 to generate both the mature ET-3 and the C-terminal (22-41) fragment[1][2]. The concomitant secretion of Big Endothelin and its C-terminal fragment from endothelial cells has also been observed, indicating that this fragment is a physiological product of Big ET-3 metabolism[3].

Assessment of Biological Activity: A Null Hypothesis

Despite its natural occurrence, there is a conspicuous absence of evidence in the scientific literature to support any intrinsic biological activity of the Big Endothelin-3 (22-41) amide fragment. It is hypothesized that this fragment does not bind to ETA or ETB receptors and, consequently, does not act as either an agonist or an antagonist.

The following sections detail the standard experimental procedures that would be employed to formally test this hypothesis.

Quantitative Data Summary

The following table summarizes the expected outcomes from key biological assays based on the current lack of evidence for the activity of Big Endothelin-3 (22-41) amide.

| Assay Type | Parameter | Big Endothelin-3 (22-41) amide | Positive Control (ET-3) | Reference(s) for ET-3 Activity |

| Receptor Binding Assays | ||||

| ETA Receptor Binding | Ki (nM) | > 10,000 (No detectable binding) | ~ 300 | [4][5] |

| ETB Receptor Binding | Ki (nM) | > 10,000 (No detectable binding) | ~ 1 | [4][5] |

| Functional Assays | ||||

| Calcium Mobilization (ETA) | EC50 (nM) | > 10,000 (No detectable agonism) | ~ 100 | [6] |

| Calcium Mobilization (ETB) | EC50 (nM) | > 10,000 (No detectable agonism) | ~ 1 | [6] |

| Antagonist Activity (ETA) | IC50 (nM) | > 10,000 (No detectable antagonism) | N/A | N/A |

| Antagonist Activity (ETB) | IC50 (nM) | > 10,000 (No detectable antagonism) | N/A | N/A |

Experimental Protocols

Radioligand Binding Assay

This assay is designed to determine the affinity of the Big Endothelin-3 (22-41) amide fragment for the ETA and ETB receptors.

Objective: To measure the binding affinity (Ki) of the test peptide to endothelin receptors.

Materials:

-

Cell membranes expressing either human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Test compound: Big Endothelin-3 (22-41) amide.

-

Positive control: Unlabeled ET-3.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of the Big Endothelin-3 (22-41) amide fragment and unlabeled ET-3 in binding buffer.

-

In a 96-well plate, combine the cell membranes (20-40 µg protein), a fixed concentration of [125I]-ET-1 (typically at its Kd value), and varying concentrations of the test peptide or unlabeled ET-3.

-

To determine non-specific binding, a set of wells will contain the radioligand and a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay is used to determine if the Big Endothelin-3 (22-41) amide fragment can act as an agonist or antagonist at ETA and ETB receptors by measuring changes in intracellular calcium concentration.

Objective: To assess the agonist or antagonist activity of the test peptide by measuring its effect on intracellular calcium levels.

Materials:

-

Cells stably expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compound: Big Endothelin-3 (22-41) amide.

-

Agonist: ET-3.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

Agonist Mode:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of the Big Endothelin-3 (22-41) amide fragment or ET-3 into the wells and monitor the change in fluorescence over time.

-

Plot the peak fluorescence response against the peptide concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Antagonist Mode:

-

Follow steps 1-3 of the agonist mode protocol.

-

Pre-incubate the cells with varying concentrations of the Big Endothelin-3 (22-41) amide fragment for 15-30 minutes.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of ET-3 (typically its EC80 value) and monitor the change in fluorescence.

-

Plot the inhibition of the ET-3 response against the concentration of the test peptide to generate an inhibition curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Endothelin Receptor Signaling Pathway

Endothelin receptors are coupled to the Gq/11 family of G-proteins. Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key event in mediating the physiological effects of endothelins, such as vasoconstriction.

Caption: Endothelin Receptor Gq Signaling Pathway.

Experimental Workflow for Assessing Biological Activity

The logical flow for determining the biological activity of the Big Endothelin-3 (22-41) amide fragment involves a sequential series of experiments, starting with receptor binding and progressing to functional assays.

Caption: Workflow for Biological Activity Assessment.

Conclusion and Future Directions

Based on the available evidence, the Big Endothelin-3 (22-41) amide fragment is likely a biologically inert byproduct of Big ET-3 processing. For researchers in drug development, this suggests that the fragment itself is not a direct therapeutic target. However, its presence could potentially serve as a biomarker for the activity of endothelin-converting enzymes.

Future research to definitively confirm the biological inactivity of this fragment should focus on performing the detailed receptor binding and functional assays described in this guide. Should any unexpected activity be discovered, further investigation into its pharmacological profile and potential physiological relevance would be warranted.

References

- 1. Proteolytic processing of big endothelin-3 by the kell blood group protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Concomitant secretion of big endothelin and its C-terminal fragment from human and bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Big Endothelin-3 (Human, 1-41 Amide) Acetate | 133551-97-0 | PED-3739-PI [biosynth.com]

- 6. ahajournals.org [ahajournals.org]

The Enigmatic Role of Big Endothelin-3 (22-41) Amide (Human): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Big Endothelin-3 (22-41) amide (human) is a peptide fragment derived from Big Endothelin-3, the precursor to the active vasoactive peptide, Endothelin-3 (ET-3). Extensive research has elucidated the mechanism of action for ET-3 and its precursor; however, the specific biological activity and mechanism of action for the 22-41 amide fragment remain largely uncharacterized in publicly available scientific literature. This guide provides a comprehensive overview of the known mechanisms within the endothelin system, focusing on the conversion of Big Endothelin-3 to ET-3 and the subsequent signaling pathways of ET-3. This information serves as a foundational framework for researchers investigating the potential, though currently unknown, role of the Big Endothelin-3 (22-41) amide fragment.

The Endothelin System: A Brief Overview

The endothelin family consists of three potent, 21-amino acid vasoconstrictor peptides: Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3).[1][2] These peptides are produced from their inactive precursors, "Big endothelins," through cleavage by endothelin-converting enzymes (ECE).[2][3] The biological effects of endothelins are mediated by two G-protein coupled receptors: the Endothelin-A (ET-A) receptor and the Endothelin-B (ET-B) receptor.[1][4] While ET-1 and ET-2 bind to both receptors with high affinity, ET-3 shows a lower affinity for the ET-A receptor, making it somewhat selective for the ET-B receptor.[1]

From Precursor to Active Peptide: The Journey of Big Endothelin-3

Big Endothelin-3 is the inactive pro-peptide from which the biologically active Endothelin-3 is formed.[3] This conversion is a critical step in regulating the local activity of the endothelin system.

The Role of Endothelin-Converting Enzyme (ECE)

The primary mechanism for the activation of Big Endothelin-3 involves its cleavage by endothelin-converting enzymes. These are metalloproteases that catalyze the conversion of big endothelins into their active forms.[3] In human airways, for instance, the presence of functional ECE that can process Big Endothelin-3 has been demonstrated, leading to contractile responses.[3]

Conversion of Big Endothelin-3 to Endothelin-3.

Mechanism of Action of Endothelin-3

Once formed, Endothelin-3 exerts its effects by binding to ET-A and ET-B receptors on the surface of various cell types. The interaction of ET-3 with its receptors, particularly the ET-B receptor, is crucial for the development of neural crest-derived cell lineages, such as melanocytes and enteric neurons.[5]

Receptor Binding and Downstream Signaling

The binding of ET-3 to its receptors initiates a cascade of intracellular signaling events. These pathways are primarily mediated by G-proteins and can lead to a variety of cellular responses.

-

Phosphoinositide Turnover: In human endothelial cells, ET-3 has been shown to bind to specific receptors, leading to the breakdown of phosphoinositides.[6] This results in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: The increase in IP3 levels triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentrations.[6]

-

Protein Kinase C (PKC) Activation: The elevated intracellular calcium and the presence of DAG activate Protein Kinase C (PKC).[6]

-

MAP Kinase Pathway: ET-3 binding can also lead to the positive regulation of the MAP kinase activity.[5]

These signaling events can ultimately influence a wide range of cellular functions, including vasoconstriction, cell proliferation, and hormone secretion.[5]

Endothelin-3 signaling pathway via the ET-B receptor.

The Uncharacterized Role of Big Endothelin-3 (22-41) Amide

Currently, there is a lack of published data detailing a specific mechanism of action for the Big Endothelin-3 (22-41) amide fragment. Commercial suppliers offer this peptide for research purposes, such as in peptide screening and immunoassay development.[7][8] This suggests its primary current use is as a tool for detecting and quantifying its parent molecule or related peptides, rather than as a biologically active agent itself.

It is plausible that this fragment is a metabolic byproduct of Big Endothelin-3 degradation and may not have significant biological activity. However, without direct experimental evidence, its potential role as a weak agonist, antagonist, or a ligand for an as-yet-unidentified receptor cannot be entirely dismissed.

Experimental Protocols for Elucidating Mechanism of Action

To determine the mechanism of action of Big Endothelin-3 (22-41) amide, a series of standard pharmacological and cell biology experiments would be required.

Receptor Binding Assays

These assays are fundamental to determining if the peptide fragment binds to known endothelin receptors.

-

Competitive Radioligand Binding: This would involve incubating cell membranes expressing ET-A or ET-B receptors with a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1 or [¹²⁵I]-ET-3) in the presence of increasing concentrations of Big Endothelin-3 (22-41) amide. A decrease in radioactivity bound to the membranes would indicate that the fragment competes for the same binding site. This would allow for the determination of binding affinity (Ki).

Second Messenger Assays

If binding is established, the next step is to determine if this binding leads to a cellular response.

-

Calcium Mobilization Assay: Cells expressing endothelin receptors can be loaded with a calcium-sensitive fluorescent dye. The addition of Big Endothelin-3 (22-41) amide would be monitored for changes in fluorescence, indicating an increase in intracellular calcium.

-

Inositol Phosphate Accumulation Assay: This assay measures the production of inositol phosphates, a downstream product of Gq-coupled receptor activation.

Functional Assays

These experiments assess the physiological response to the peptide.

-

Vasoconstriction/Vasorelaxation Assays: Isolated blood vessel preparations can be used to determine if Big Endothelin-3 (22-41) amide causes contraction or relaxation, and whether this effect is mediated by endothelin receptors (by using selective antagonists).

-

Cell Proliferation Assays: The effect of the peptide on the growth of various cell types (e.g., smooth muscle cells, endothelial cells) can be measured to assess its mitogenic potential.

Experimental workflow to determine mechanism of action.

Quantitative Data

As the mechanism of action for Big Endothelin-3 (22-41) amide (human) is not characterized, there is no available quantitative data such as binding affinities (Ki, IC50) or functional potencies (EC50). The following table provides a general summary of the receptor affinities for the well-characterized Endothelin-3.

| Ligand | Receptor | Affinity | Notes |

| Endothelin-3 | ET-A | Lower | Has a lower affinity for ET-A than ET-1/ET-2. |

| Endothelin-3 | ET-B | High | Binds with high affinity, similar to ET-1. |

Conclusion

While Big Endothelin-3 (22-41) amide (human) is commercially available for research, its specific biological function and mechanism of action remain to be elucidated. The established knowledge of the endothelin system, particularly the conversion of Big Endothelin-3 and the signaling of the active Endothelin-3 peptide, provides a critical foundation for any future investigation into this peptide fragment. Further research, employing the experimental approaches outlined in this guide, is necessary to determine if Big Endothelin-3 (22-41) amide is an active component of the endothelin system or an inactive metabolite.

References

- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phoenixbiotech.net [phoenixbiotech.net]

- 3. Contraction to big endothelin-1, big endothelin-2 and big endothelin-3, and endothelin-converting enzyme inhibition in human isolated bronchi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of antagonist selectivity in endothelin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin 3 - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Role of Big Endothelin-3 and its Processing in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-3 (ET-3) is a potent signaling peptide with diverse physiological roles, including the regulation of vasomotor tone and the development of neural crest-derived cells. Its biosynthesis from the precursor, Big Endothelin-3 (Big ET-3), is a critical regulatory step. This technical guide provides an in-depth examination of the enzymatic processing of Big ET-3 and the subsequent cell signaling pathways initiated by the mature ET-3 peptide. While the proteolytic cleavage of Big ET-3 also yields a C-terminal fragment, current research has not elucidated a direct role for this fragment in cell signaling; it is widely considered an inactive co-product. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways to support further research and therapeutic development in the endothelin field.

Introduction to the Endothelin-3 Axis

The endothelin system comprises three potent vasoactive peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the Endothelin-A Receptor (ETAR) and the Endothelin-B Receptor (ETBR).[1] Endothelin-3 is initially synthesized as a larger precursor protein, which is processed to Big ET-3.[2] The conversion of the relatively inactive Big ET-3 to the biologically active 21-amino acid peptide ET-3 is a key event in modulating its physiological effects.[3][4] This conversion is primarily mediated by endothelin-converting enzymes (ECEs) and the Kell blood group protein.[4][5]

Mature ET-3 preferentially binds to the ETBR, although it can also interact with the ETAR, but with a lower affinity compared to ET-1 and ET-2.[3][6] The activation of these receptors initiates a cascade of intracellular signaling events that are crucial in both physiological and pathological processes.[1][7]

Proteolytic Processing of Big Endothelin-3

The generation of mature ET-3 from its precursor, Big ET-3, is a highly specific enzymatic process. The primary enzyme responsible for this conversion is the Kell blood group protein, a zinc-dependent metalloendopeptidase.[3]

-

Enzymatic Cleavage: The Kell protein specifically cleaves Big ET-3 at the Trp21-Ile22 bond, releasing the active ET-3 peptide and the C-terminal fragment (residues 22-41).[3]

-

Other Enzymes: Endothelin-converting enzymes (ECEs) are also known to process big endothelins, although the Kell protein shows a marked preference for Big ET-3.[4][5]

The C-terminal fragment resulting from this cleavage is currently considered to be biologically inactive. Studies on the analogous C-terminal fragment of Big ET-1 have shown no specific receptor binding, suggesting a similar lack of activity for the Big ET-3 fragment.[4]

Quantitative Data on Big ET-3 Processing

The following table summarizes the key quantitative parameters related to the enzymatic processing of Big Endothelin-3.

| Parameter | Value | Substrate | Enzyme | Reference |

| Km | 0.33 ± 0.16 μmol/L | Big ET-3 | s-Kell | |

| pH Optimum | 6.0 - 6.5 | Big ET-3 | s-Kell |

Experimental Workflow for Assessing Big ET-3 Processing

The following diagram illustrates a typical experimental workflow to study the enzymatic conversion of Big ET-3 to ET-3.

References

- 1. prospecbio.com [prospecbio.com]

- 2. peptidepharma.com [peptidepharma.com]

- 3. Proteolytic processing of big endothelin-3 by the kell blood group protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contraction to big endothelin-1, big endothelin-2 and big endothelin-3, and endothelin-converting enzyme inhibition in human isolated bronchi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Investigation of the Molecular Mechanisms by Which Endothelin-3 Stimulates Preadipocyte Growth - PMC [pmc.ncbi.nlm.nih.gov]

Big Endothelin-3 (22-41) Amide and Endothelin Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between Big Endothelin-3 (22-41) amide and endothelin receptors. The endothelin system, comprising three potent vasoactive peptides (Endothelin-1, -2, and -3) and their G protein-coupled receptors (ETA and ETB), plays a critical role in various physiological processes, including vasoconstriction, cell proliferation, and hormone production. Big Endothelin-3 is the precursor to the active peptide Endothelin-3 (ET-3). The focus of this guide is the C-terminal fragment, Big Endothelin-3 (22-41) amide, generated during this conversion.

Overview of Big Endothelin-3 Processing and Receptor Interaction

Big Endothelin-3 (Big ET-3) is a pro-peptide that is cleaved by endothelin-converting enzymes (ECEs) to yield the biologically active 21-amino acid peptide, Endothelin-3 (ET-3). One such enzyme is the Kell blood group protein, a metalloendopeptidase that specifically cleaves Big ET-3 at the Tryptophan-21 and Isoleucine-22 (Trp21-Ile22) bond.[1][2][3] This enzymatic action produces two fragments: the N-terminal fragment, which is the mature ET-3, and the C-terminal fragment, Big Endothelin-3 (22-41).

While ET-3 is a potent agonist, particularly for the ETB receptor, current scientific literature suggests that the C-terminal fragment, Big Endothelin-3 (22-41) amide, is largely inactive and does not significantly bind to or activate endothelin receptors. Its primary role appears to be that of a byproduct of ET-3 synthesis.

Quantitative Data on Endothelin Receptor Binding

The following table summarizes the binding affinities of key endothelin peptides for the human ETA and ETB receptors. As indicated, there is a lack of reported binding data for Big Endothelin-3 (22-41) amide, which aligns with its characterization as an inactive fragment. For context, the affinities of the well-characterized ligands, Endothelin-1 (ET-1) and Endothelin-3 (ET-3), are provided.

| Ligand | Receptor Subtype | Binding Affinity (Kd or Ki) | Reference |

| Endothelin-1 (ET-1) | ETA | ~0.1 nM | [4] |

| ETB | ~0.1 nM | [4] | |

| Endothelin-3 (ET-3) | ETA | ~10-100 nM | [4][5] |

| ETB | ~0.1-1 nM | [5] | |

| Big Endothelin-3 (22-41) amide | ETA / ETB | Not Reported / Negligible | - |

Signaling Pathways

The interaction of active endothelins with their receptors initiates a cascade of intracellular signaling events. The ETA and ETB receptors are coupled to various G proteins, primarily Gq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to many of the physiological effects of endothelins.

The following diagram illustrates the enzymatic processing of Big Endothelin-3 and the subsequent signaling cascade initiated by the active ET-3 peptide.

Caption: Processing of Big ET-3 and subsequent ETB receptor signaling.

Experimental Protocols

To experimentally verify the binding affinity and functional activity of Big Endothelin-3 (22-41) amide, the following standard protocols can be employed.

Radioligand Competition Binding Assay

This assay determines the ability of a test compound (Big Endothelin-3 (22-41) amide) to compete with a radiolabeled ligand for binding to endothelin receptors.

Objective: To determine the inhibitory constant (Ki) of Big Endothelin-3 (22-41) amide for ETA and ETB receptors.

Materials:

-

Cell membranes prepared from cells expressing either human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Test compound: Big Endothelin-3 (22-41) amide.

-

Reference compound (for non-specific binding): Unlabeled ET-1 (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add increasing concentrations of Big Endothelin-3 (22-41) amide to the experimental wells. Add buffer to the total binding wells and unlabeled ET-1 to the non-specific binding wells.

-

Radioligand Addition: Add a constant concentration of [125I]-ET-1 (typically at its Kd value) to all wells.

-

Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of Big Endothelin-3 (22-41) amide to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to stimulate an increase in intracellular calcium, a hallmark of ET receptor activation via the Gq pathway.

Objective: To determine the half-maximal effective concentration (EC50) of Big Endothelin-3 (22-41) amide for inducing calcium mobilization through ETA and ETB receptors.

Materials:

-

Cells stably expressing either human ETA or ETB receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compound: Big Endothelin-3 (22-41) amide.

-

Positive control: ET-1 or ET-3.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in the microplates and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

-

Compound Addition: Use the automated injector to add varying concentrations of Big Endothelin-3 (22-41) amide to the wells. Include wells with buffer only (negative control) and a positive control.

-

Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the transient calcium signal.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of Big Endothelin-3 (22-41) amide to generate a dose-response curve and calculate the EC50 value.

Conclusion

The available evidence strongly indicates that Big Endothelin-3 (22-41) amide is a biologically inactive byproduct of the enzymatic conversion of Big Endothelin-3 to the active hormone Endothelin-3. Direct interaction with and activation of endothelin receptors by this fragment is not supported by the current body of scientific literature. The experimental protocols detailed in this guide provide a robust framework for formally testing this hypothesis. For researchers in drug development, the focus should remain on the active components of the endothelin system, such as ET-1 and ET-3, and their respective receptors, rather than their inactive precursor fragments.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Proteolytic processing of big endothelin-3 by the kell blood group protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin-3-converting enzyme activity of the KEL1 and KEL6 phenotypes of the Kell blood group system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Big Endothelin-3 (22-41) Amide: A C-Terminal Fragment with Emerging Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Big Endothelin-3 (Big ET-3), the precursor to the potent vasoactive peptide Endothelin-3 (ET-3), undergoes specific enzymatic cleavage to yield the mature ET-3 and a C-terminal fragment. This guide focuses on the discovery, biological significance, and experimental analysis of a key C-terminal fragment, Big Endothelin-3 (22-41) amide. While initially considered an inactive byproduct of ET-3 synthesis, emerging research points towards its potential role as a stable biomarker for the activation of the endothelin system. This document provides a comprehensive overview of the processing of Big ET-3, the generation of the (22-41) amide fragment, and the methodologies employed to study this pathway, offering valuable insights for researchers in cardiovascular and neurological fields.

Discovery and Generation of Big Endothelin-3 (22-41) Amide

The discovery of Big Endothelin-3 (22-41) amide is intrinsically linked to the elucidation of the biosynthetic pathway of Endothelin-3. Big Endothelins are the inactive precursors to the active endothelin peptides.[1] The conversion of Big ET-3 to the biologically active 21-amino acid peptide, ET-3, involves a critical enzymatic cleavage step.

A pivotal discovery identified the Kell blood group protein as a key enzyme in this process.[2][3] The Kell protein, a zinc-dependent endopeptidase, preferentially cleaves Big ET-3 at the Tryptophan-21 and Isoleucine-22 (Trp21-Ile22) peptide bond.[2][3] This specific cleavage results in the formation of two products:

-

Endothelin-3 (ET-3): The biologically active peptide.

-

Big Endothelin-3 (22-41) amide: The C-terminal fragment.

This enzymatic processing is a crucial regulatory step in the production of active ET-3, suggesting that the levels of the C-terminal fragment could reflect the rate of ET-3 synthesis.

Biological Significance

While mature Endothelin-3 has well-documented roles in neurotransmission, melanocyte development, and to a lesser extent, vasoconstriction, the intrinsic biological activity of the Big Endothelin-3 (22-41) amide fragment remains largely uncharacterized.[1][4] Current research suggests that its primary significance may lie in its utility as a biomarker.

Analogous to the C-terminal fragment of Big Endothelin-1 (B181129), which has been proposed as a more stable marker of Endothelin-1 production than the rapidly cleared mature peptide, Big Endothelin-3 (22-41) amide could serve a similar purpose for the ET-3 system.[5] Measuring the levels of this C-terminal fragment in biological fluids could provide a more accurate and stable indication of the activation of the Big ET-3/ET-3 pathway in various physiological and pathological conditions.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the direct biological activity of Big Endothelin-3 (22-41) amide, such as receptor binding affinities or functional potencies in physiological assays. The majority of research has focused on the activity of the mature ET-3 peptide. The table below summarizes the key enzymatic processing data for Big ET-3.

| Parameter | Value | Enzyme | Substrate | Reference |

| Cleavage Site | Trp21-Ile22 | Kell blood group protein | Big Endothelin-3 | [2][3] |

| pH Optimum | 6.0 - 6.5 | Kell blood group protein | Big Endothelin-3 | [2] |

Experimental Protocols

Enzymatic Cleavage of Big Endothelin-3 by Kell Protein

This protocol is based on the methodology described in the study of the Kell blood group protein's activity on Big ET-3.[2]

Objective: To demonstrate the in vitro cleavage of Big Endothelin-3 by the Kell blood group protein and the generation of Endothelin-3 and the C-terminal fragment.

Materials:

-

Recombinant soluble Kell protein

-

Big Endothelin-3 peptide

-

Reaction buffer (e.g., MES buffer, pH 6.0)

-

Phosphoramidon (B1677721) (inhibitor)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer

-

Enzyme-linked immunosorbent assay (ELISA) kit for Endothelin-3

Procedure:

-

Reaction Setup: Incubate a known concentration of Big Endothelin-3 with the recombinant Kell protein in the reaction buffer at 37°C. A typical reaction volume is 50-100 µL.

-

Time Course Analysis: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is stopped by adding a quenching agent (e.g., EDTA or by acidification).

-

Inhibitor Control: A parallel reaction is set up in the presence of phosphoramidon to confirm the metalloprotease activity of the Kell protein.

-

Analysis of Cleavage Products:

-

HPLC: The reaction aliquots are analyzed by reverse-phase HPLC to separate the uncleaved Big ET-3, mature ET-3, and the C-terminal fragment. The elution profile is monitored by UV absorbance at 214 nm.

-

Mass Spectrometry: The fractions collected from HPLC are subjected to mass spectrometry to confirm the molecular weights of the cleavage products, verifying the generation of ET-3 and the (22-41) amide fragment.

-

ELISA: The concentration of the generated ET-3 in the reaction mixture is quantified using a specific ELISA kit.

-

Measurement of C-terminal Fragment in Biological Samples

This protocol is adapted from the methodology for measuring the C-terminal fragment of Big Endothelin-1.[5]

Objective: To quantify the levels of Big Endothelin-3 (22-41) amide in plasma or other biological fluids.

Materials:

-

Specific antibody against Big Endothelin-3 (22-41) amide

-

Solid-phase extraction (SPE) cartridges

-

Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) reagents

-

Plasma samples

Procedure:

-

Sample Preparation: Plasma samples are collected and treated with protease inhibitors to prevent ex vivo degradation.

-

Solid-Phase Extraction: The plasma is passed through an SPE cartridge (e.g., C18) to extract the peptides. The cartridge is washed to remove interfering substances, and the peptides are then eluted with an appropriate solvent (e.g., acetonitrile/water mixture with trifluoroacetic acid).

-

Immunoassay: The eluted peptide fraction is dried and reconstituted in assay buffer. The concentration of the Big Endothelin-3 (22-41) amide is then determined using a competitive RIA or a sandwich ELISA with an antibody specific to the C-terminal fragment.

Signaling Pathways and Visualizations

As the direct signaling activity of Big Endothelin-3 (22-41) amide has not been established, the following diagrams illustrate the known processing pathway of Big ET-3 and the general signaling cascades initiated by the mature ET-3 peptide.

Caption: Processing of Big Endothelin-3 by the Kell blood group protein.

References

- 1. Big Endothelin-3 (Human, 1-41 Amide) Acetate | 133551-97-0 | PED-3739-PI [biosynth.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Proteolytic processing of big endothelin-3 by the kell blood group protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of C-terminal fragment of big endothelin-1: a novel method for assessing the generation of endothelin-1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Processing of Big Endothelin-3 and the Resulting C-Terminal Fragment (22-41) Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic processing of Big Endothelin-3 (Big ET-3), a critical step in the biosynthesis of the potent vasoactive peptide, Endothelin-3 (ET-3). The primary focus is on the key enzyme responsible for this conversion, the Kell blood group protein, its cleavage specificity, and the generation of two products: the biologically active ET-3 and the C-terminal fragment, Big Endothelin-3 (22-41) amide. While the physiological roles of ET-3 are well-documented, the fate and function of the (22-41) amide fragment remain largely uncharacterized. This document summarizes the current understanding of Big ET-3 processing, details relevant experimental protocols, and presents key data in a structured format to aid researchers in this field.

Introduction to the Endothelin System

The endothelin family consists of three potent, 21-amino acid vasoconstrictor peptides: Endothelin-1 (B181129) (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3).[1] These peptides are involved in a wide range of physiological processes, including vasoconstriction, cell proliferation, and hormone production. They are synthesized as larger precursor proteins, termed preproendothelins, which are processed to intermediate forms known as Big Endothelins. The final and crucial step in their biosynthesis is the conversion of Big Endothelins to the mature, active peptides by specific endothelin-converting enzymes (ECEs).[1]

Big Endothelin-3 is the 41-amino acid precursor to ET-3. The conversion of Big ET-3 to ET-3 is a highly specific proteolytic cleavage event that is essential for its biological activity.

Enzymatic Processing of Big Endothelin-3

The primary enzyme responsible for the physiological processing of Big ET-3 is the Kell blood group protein , a type II transmembrane glycoprotein (B1211001) that functions as a zinc-dependent metalloendopeptidase.[2][3][4]

The Kell Blood Group Protein: A Specific Endothelin-3 Converting Enzyme

The Kell protein exhibits a marked preference for Big ET-3 as a substrate over Big ET-1 and Big ET-2.[2][5] It specifically cleaves the Trp(21)-Ile(22) peptide bond of Big ET-3.[2][5] This cleavage releases two fragments:

-

Endothelin-3 (ET-3): The biologically active 21-amino acid peptide (residues 1-21).

-

Big Endothelin-3 (22-41) amide: The C-terminal 20-amino acid fragment.

While other enzymes, such as Endothelin-Converting Enzyme-2 (ECE-2), can process Big Endothelins, they show a strong preference for Big ET-1.[6] The high specificity of the Kell protein for Big ET-3 suggests it is the primary physiological convertase for this particular isoform.

Quantitative Data on Big ET-3 Processing by Kell Protein

The enzymatic activity of a soluble, secreted form of the Kell protein (s-Kell) has been characterized, providing valuable quantitative data on the processing of Big ET-3.

| Parameter | Value | Reference |

| Enzyme | Soluble Kell blood group protein (s-Kell) | [2] |

| Substrate | Big Endothelin-3 | [2] |

| Cleavage Site | Trp(21)-Ile(22) | [2][5] |

| Km | 0.33 ± 0.16 µmol/L | [2] |

| Optimal pH | 6.0 - 6.5 | [2] |

| Inhibitor | Phosphoramidon (B1677721) (partial inhibition) | [2] |

The Products of Big Endothelin-3 Cleavage

Endothelin-3 (ET-3) and its Signaling Pathway

Upon its release, ET-3 acts as a ligand for endothelin receptors, primarily the Endothelin B receptor (EDNRB) , a G-protein coupled receptor (GPCR).[7] Binding of ET-3 to EDNRB initiates a signaling cascade that can lead to various cellular responses, including vasoconstriction, cell proliferation, and migration.[7]

Big Endothelin-3 (22-41) Amide: A Fragment with Unknown Function

Currently, there is a lack of scientific literature describing any specific biological activity or signaling function for the Big Endothelin-3 (22-41) amide fragment. It is primarily considered a byproduct of the enzymatic conversion of Big ET-3 to ET-3. Further research is required to determine if this peptide is simply a degradation product or if it possesses any yet-undiscovered physiological roles.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Big Endothelin-3 processing.

In Vitro Enzymatic Assay for Kell Blood Group Protein Activity

This protocol is adapted from studies on the proteolytic processing of Big Endothelin-3 by the Kell protein.[2]

Objective: To determine the enzymatic activity of the Kell blood group protein on the Big Endothelin-3 substrate.

Materials:

-

Recombinant soluble Kell protein (s-Kell)

-

Big Endothelin-3 (human) substrate

-

Assay Buffer: 20 mM MES, pH 6.0-6.5

-

Phosphoramidon (inhibitor, optional)

-

Enzyme Immunoassay (EIA) kit for Endothelin-3

-

Microcentrifuge tubes

-

Incubator at 37°C

-

Stop solution (e.g., 0.1% Trifluoroacetic acid)

Procedure:

-

Prepare a stock solution of Big Endothelin-3 in the assay buffer.

-

Prepare serial dilutions of the s-Kell enzyme in the assay buffer.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of phosphoramidon for 15 minutes at 37°C.

-

Initiate the reaction by adding the Big Endothelin-3 substrate to the enzyme solution (and enzyme/inhibitor solution). A typical final substrate concentration for Km determination would be in the range of 0.1 to 1.0 µmol/L.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.

-

Terminate the reaction by adding a stop solution.

-

Quantify the amount of ET-3 produced using a specific Enzyme Immunoassay (EIA).

-

For Km determination, perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

HPLC-MS/MS Method for the Analysis of Endothelin Peptides

This protocol provides a general framework for the separation and identification of Big ET-3 and its cleavage products.[8][9]

Objective: To separate and identify Big Endothelin-3, Endothelin-3, and the (22-41) amide fragment from an in vitro enzymatic reaction.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 HPLC column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Peptide standards for Big ET-3, ET-3, and Big ET-3 (22-41) amide

Procedure:

-

Sample Preparation: Terminate the enzymatic reaction and centrifuge to remove any precipitated protein. The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for concentration and purification.

-

HPLC Separation:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the sample.

-

Apply a linear gradient of Mobile Phase B to elute the peptides. A typical gradient might be 5-60% B over 30 minutes.

-

Monitor the eluent with a UV detector (e.g., at 214 nm and 280 nm).

-

-

MS/MS Detection:

-

The HPLC eluent is directed to the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Perform a full scan (MS1) to identify the precursor ions corresponding to the theoretical masses of Big ET-3, ET-3, and the (22-41) amide fragment.

-

Perform product ion scans (MS2) on the selected precursor ions to obtain fragmentation patterns.

-

Compare the retention times and fragmentation patterns of the analytes in the sample with those of the peptide standards for confident identification.

-

Endothelin Receptor Binding Assay

This protocol is a general guide for assessing the binding affinity of peptides to endothelin receptors.[6][10]

Objective: To determine if the Big Endothelin-3 (22-41) amide fragment binds to endothelin receptors.

Materials:

-

Cell line expressing the human Endothelin B receptor (EDNRB) (e.g., CHO or HEK293 cells)

-

Radiolabeled Endothelin-3 (e.g., [125I]-ET-3)

-

Unlabeled Endothelin-3 (for competition)

-

Big Endothelin-3 (22-41) amide peptide

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

96-well microtiter plates

-

Cell harvester and glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture the EDNRB-expressing cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of radiolabeled ET-3.

-

For competition assays, add increasing concentrations of unlabeled ET-3 (to determine Kd and Bmax) or the Big Endothelin-3 (22-41) amide fragment (to determine its binding affinity).

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

For competition binding, plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

-

Conclusion

The enzymatic processing of Big Endothelin-3 is a highly specific event, primarily mediated by the Kell blood group protein, which cleaves at the Trp(21)-Ile(22) bond. This cleavage yields the biologically active Endothelin-3 and the C-terminal fragment, Big Endothelin-3 (22-41) amide. While the signaling pathway and physiological functions of ET-3 are well-established, the fate and potential biological role of the (22-41) amide fragment remain an open area for investigation. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the intricacies of the endothelin system, from enzymatic processing to receptor interaction. Future studies are warranted to elucidate whether the Big Endothelin-3 (22-41) amide is merely an inactive byproduct or a novel signaling molecule in its own right.

References

- 1. phoenixbiotech.net [phoenixbiotech.net]

- 2. ashpublications.org [ashpublications.org]

- 3. The Kell blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kell antigen system - Wikipedia [en.wikipedia.org]

- 5. Proteolytic processing of big endothelin-3 by the kell blood group protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. Ultra-sensitive and selective quantification of endothelin-1 in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

The Physiological Significance of Circulating Big Endothelin-3 Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-3 (ET-3) is a potent vasoactive peptide with diverse physiological roles, primarily recognized for its function in the nervous and cardiovascular systems. It is synthesized as a larger precursor molecule, Big Endothelin-3 (Big ET-3), which is subsequently cleaved to produce the mature ET-3 and a C-terminal fragment. While the physiological actions of ET-3 are well-documented, the biological relevance of its circulating precursor, Big ET-3, and the associated C-terminal fragment has remained less clear. This technical guide provides an in-depth review of the current understanding of the physiological relevance of these circulating Big ET-3 fragments. We consolidate quantitative data on their plasma concentrations in health and disease, detail the experimental protocols for their measurement, and present the known signaling pathways and physiological effects. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the endothelin system.

Introduction

The endothelin family consists of three potent 21-amino acid peptides: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3).[1] These peptides are involved in a wide range of biological processes, including vasoconstriction, cell proliferation, and hormone production.[1] The synthesis of endothelins begins with larger precursor proteins, preproendothelins, which are cleaved to form inactive intermediates known as Big Endothelins.[1] Big Endothelin-3 (Big ET-3) is the 41-amino acid precursor to ET-3. The conversion of Big ET-3 to the biologically active ET-3 is a critical regulatory step. This guide focuses on the physiological relevance of circulating Big ET-3 and its cleavage products, distinct from the well-established roles of mature ET-3.

Biosynthesis and Processing of Big Endothelin-3

The production of mature ET-3 from its precursor involves a two-step enzymatic cleavage process. Initially, the preproendothelin-3 (B1176003) protein is processed by a furin-like convertase to yield Big ET-3. Subsequently, Big ET-3 is cleaved at the Trp-21-Ile-22 bond to generate the 21-amino acid mature ET-3 and a C-terminal fragment. While Endothelin Converting Enzyme (ECE) is a key enzyme in the processing of Big ET-1, the Kell blood group protein, a zinc-dependent endopeptidase, has been identified as a primary enzyme responsible for the proteolytic processing of Big ET-3.[2]

Below is a diagram illustrating the processing of Prepro-ET-3 to mature ET-3 and its C-terminal fragment.

Quantitative Data on Circulating Big Endothelin-3 Fragments

The concentration of circulating Big ET-3 fragments can vary significantly between healthy individuals and those with certain pathological conditions. The following tables summarize the available quantitative data.

| Analyte | Condition | Number of Subjects | Mean Plasma Concentration | Reference |

| Big ET-3 | Healthy Controls | 17 | 0.9 ± 0.1 pg/mL | [3] |

| Big ET-3 | End-Stage Renal Disease (on hemodialysis) | 23 | 4.5 ± 0.6 pg/mL (5-fold increase) | [3] |

| Big ET-1 | Healthy Controls | 17 | 1.2 ± 0.2 pg/mL | [3] |

| Big ET-1 | End-Stage Renal Disease (on hemodialysis) | 23 | 4.8 ± 0.5 pg/mL (4-fold increase) | [3] |

| Big ET-2 | Healthy Controls | 17 | 0.4 ± 0.1 pg/mL | [3] |

| Big ET-2 | End-Stage Renal Disease (on hemodialysis) | 23 | 2.4 ± 0.3 pg/mL (6-fold increase) | [3] |

Table 1: Plasma Concentrations of Big Endothelins in Healthy Individuals and Patients with End-Stage Renal Disease.

| Analyte | Condition | NYHA Class | Plasma Concentration (pg/mL) | P-value | Reference |

| Big Endothelin-1 | Chronic Heart Failure | II vs. IV | - | <0.001 | [3] |

| Big Endothelin-1 | Chronic Heart Failure | III vs. IV | - | <0.001 | [3] |

Table 2: Plasma Big Endothelin-1 Levels in Chronic Heart Failure. (Note: Specific mean values for each NYHA class were not provided in the source, only the statistical significance of the difference.)

Physiological Relevance and Biological Activity

While much of the biological activity of the endothelin system is attributed to the mature peptides, emerging evidence suggests that Big ET-3 and its fragments may also possess physiological relevance.

Vasoactivity

Studies have demonstrated that Big ET-3 can exert direct effects on the vasculature. In the microvasculature of anesthetized rats, local administration of Big ET-3 induced a modest vasoconstriction.[4] Furthermore, in humans, Big ET-3 has been shown to constrict forearm resistance vessels, although it does not affect hand veins.[5] This suggests a potential role for circulating Big ET-3 in the regulation of regional blood flow. The vasoconstrictor effect of Big ET-1 is thought to be mediated by its conversion to ET-1 by a phosphoramidon-sensitive endothelin-converting enzyme located near microvascular vessels.[4]

Potential as a Biomarker

The elevated levels of Big ET-3 in certain disease states suggest its potential as a biomarker. In patients with end-stage renal disease, plasma levels of Big ET-1, Big ET-2, and Big ET-3 are markedly increased.[3] This elevation is more pronounced for the "Big" forms compared to the mature endothelins, which may indicate a decreased activity of endothelin-converting enzymes in these patients.[3] In the context of heart failure, higher levels of Big ET-1 are associated with increased disease severity.[3] While data for Big ET-3 in heart failure is less extensive, the similar trends observed for Big ET-1 suggest a potential parallel role.

Experimental Protocols

Accurate measurement of circulating Big ET-3 fragments is crucial for understanding their physiological relevance. Immunoassays are the most common methods employed for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA)

A sandwich ELISA is a common method for quantifying Big ET-3. The general protocol involves the following steps:

-

Coating: A microtiter plate is coated with a capture antibody specific for Big ET-3.

-

Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Plasma samples and standards are added to the wells and incubated to allow Big ET-3 to bind to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody that recognizes a different epitope on Big ET-3 is added.

-

Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric change.

-

Measurement: The absorbance is read using a microplate reader, and the concentration of Big ET-3 is determined from a standard curve.

The following diagram outlines the workflow for a typical sandwich ELISA.

Radioimmunoassay (RIA)

RIA is another sensitive technique for measuring Big ET-3 fragments. A general protocol involves:

-

Sample Preparation: Plasma samples are typically extracted using C18 Sep-Pak cartridges to concentrate the peptides and remove interfering substances.

-

Assay Setup: A known amount of radiolabeled Big ET-3 fragment (tracer) and a specific antibody are incubated with either standards or the extracted samples.

-

Competition: The unlabeled Big ET-3 fragment in the sample competes with the tracer for binding to the limited number of antibody binding sites.

-

Separation: The antibody-bound fraction is separated from the free fraction (e.g., using a second antibody or protein A/G).

-

Counting: The radioactivity of the bound fraction is measured using a gamma counter.

-

Calculation: The concentration of the Big ET-3 fragment in the sample is determined by comparing its ability to displace the tracer with that of the standards.

Signaling Pathways

The direct signaling pathways of Big ET-3 and its C-terminal fragment are not well-elucidated. It is generally believed that their biological effects are primarily mediated through their conversion to mature ET-3, which then acts on endothelin receptors (ET-A and ET-B). The signaling cascade of ET-3 is complex and cell-type specific. In preadipocytes, for instance, ET-3 has been shown to stimulate growth through the ET-A receptor, activating downstream pathways including AMPK, JNK/c-JUN, and STAT3.[6]

The diagram below illustrates a known signaling pathway for ET-3.

Conclusion and Future Directions

The study of circulating Big Endothelin-3 fragments is an emerging area with significant potential. Current evidence suggests that these fragments are not merely inactive precursors but may have direct physiological effects, particularly on the vasculature, and could serve as valuable biomarkers in diseases such as end-stage renal disease and heart failure. However, several knowledge gaps remain. Future research should focus on:

-

Expanding Quantitative Data: Measuring circulating Big ET-3 and its C-terminal fragment levels in a wider range of physiological and pathological conditions is essential to fully establish their roles as biomarkers.

-

Elucidating Direct Biological Effects: Further investigation is needed to determine the direct biological activities of these fragments, independent of their conversion to mature ET-3.

-

Defining Signaling Pathways: The specific signaling pathways initiated by the direct interaction of Big ET-3 fragments with cellular receptors, if any, need to be identified.

-

Standardizing Measurement Protocols: The development and validation of standardized, high-throughput assays for the specific and sensitive quantification of Big ET-3 fragments will be crucial for their clinical application.

A deeper understanding of the physiological relevance of circulating Big Endothelin-3 fragments will undoubtedly open new avenues for diagnostics and therapeutic interventions in a variety of diseases.

References

- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolytic processing of big endothelin-3 by the kell blood group protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Big endothelin in chronic heart failure: marker of disease severity or genetic determination? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different pharmacological profiles of big‐endothelin‐3 and big‐endothelin‐1 in vivo and in vitro | Semantic Scholar [semanticscholar.org]

- 5. moleculardepot.com [moleculardepot.com]

- 6. Investigation of the Molecular Mechanisms by Which Endothelin-3 Stimulates Preadipocyte Growth - PMC [pmc.ncbi.nlm.nih.gov]

Big Endothelin-3 (22-41) Amide in Neurological Disorders Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) system, comprising three potent vasoactive peptides (ET-1, ET-2, and ET-3) and their G-protein coupled receptors (ETA and ETB), plays a crucial role in various physiological processes. While extensively studied in the cardiovascular system, the ET system's involvement in the central nervous system (CNS) and its implications for neurological disorders are areas of growing research interest. Endothelin-3 (ET-3) is of particular significance in the CNS, where it is considered the predominant isoform and is often referred to as the "brain endothelin".[1] Big Endothelin-3 is the precursor to the mature 21-amino acid peptide, ET-3.[2] This guide focuses on a specific fragment of this precursor, Big Endothelin-3 (22-41) amide, and its potential utility in neurological disorders research.

It is important to note that while Big Endothelin-3 (22-41) amide is commercially available as a research tool, published data on its specific biological activity, receptor affinity, and signaling pathways in the context of neurological disorders are currently limited. Therefore, this guide will provide a comprehensive overview of the known roles of the broader Endothelin-3 system in the CNS and discuss the potential applications and experimental considerations for studying the (22-41) amide fragment based on this established knowledge.

The Endothelin-3 System in the Central Nervous System

Endothelin-3 and its precursor are found in various regions of the brain, including the cortex, hypothalamus, and pituitary gland.[3] ET-3 exhibits a high affinity for the ETB receptor, which is abundantly expressed on astrocytes, a type of glial cell that plays a critical role in neuronal support and brain homeostasis.[1][4] This preferential ET-3/ETB signaling axis in the brain suggests its involvement in neuron-glia communication and its potential role in both physiological and pathological processes.

Emerging evidence implicates the endothelin system in a range of neurological conditions, including:

-

Neuroinflammation: Endothelins can contribute to inflammatory processes within the CNS.[5]

-

Multiple Sclerosis: Altered levels of ET-3 have been observed in patients with multiple sclerosis, suggesting a potential role in the disease's pathophysiology.[6]

-

Neuropathic Pain: The endothelin system has been shown to be involved in the modulation of pain signals, and ETB receptor antagonists have been studied for their potential to alleviate trigeminal neuropathic pain.[7]

-

Blood-Brain Barrier (BBB) Regulation: Endothelins can influence the permeability of the BBB, a critical factor in many neurological disorders.[8][9]

-

Astrocytic Activation: Activation of ETB receptors on astrocytes can induce a "reactive" state, leading to the production of various bioactive molecules that can be either neuroprotective or neurotoxic depending on the context.[4]

Signaling Pathways

The binding of endothelins to their receptors initiates a cascade of intracellular signaling events. The ETB receptor, the primary target for ET-3 in the brain, is a G-protein coupled receptor that can couple to various G proteins, including Gq/11 and Gi/o.

Canonical ETB Receptor Signaling

Activation of the ETB receptor by ET-3 typically leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade can lead to various cellular responses, including gene expression changes, cell proliferation, and the release of inflammatory mediators.

Caption: General signaling pathway of the ETB receptor upon ligand binding.

Quantitative Data

| Parameter | Cell Type/Model | Value | Reference |

| Receptor Binding Affinity (Ki) | |||

| ETB Receptor | Primary Rat Astrocytes | Data Not Available | |

| ETA Receptor | Human Neuroblastoma Cells | Data Not Available | |

| Functional Activity (EC50) | |||

| Calcium Mobilization | Primary Mouse Microglia | Data Not Available | |

| Cytokine Release (e.g., TNF-α) | BV-2 Microglial Cell Line | Data Not Available | |

| In Vivo Efficacy | |||

| Reduction in Infarct Volume | Rat Model of Ischemic Stroke | Data Not Available | |

| Reversal of Mechanical Allodynia | Mouse Model of Neuropathic Pain | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the use of Big Endothelin-3 (22-41) amide are not published. The following are generalized protocols that could be adapted to study the effects of this peptide in neurological research.

In Vitro Calcium Mobilization Assay

This assay is used to determine if Big Endothelin-3 (22-41) amide can induce an increase in intracellular calcium, a hallmark of ETB receptor activation.

1. Cell Culture:

- Culture primary astrocytes or a relevant neuronal/glial cell line (e.g., U-373 MG) in appropriate media.

- Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

2. Dye Loading:

- Wash cells with a buffered salt solution.

- Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

3. Compound Addition:

- Prepare serial dilutions of Big Endothelin-3 (22-41) amide.

- Use a fluorescent plate reader with an injection module to add the peptide to the wells.

4. Data Acquisition:

- Measure fluorescence intensity before and after the addition of the peptide.

- Record data over time to capture the kinetics of the calcium response.

5. Data Analysis:

- Calculate the change in fluorescence to determine the magnitude of the calcium response.

- Plot a dose-response curve to determine the EC50 value.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Culture" [label="Culture Astrocytes/\nNeuronal Cells", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Dye_Loading" [label="Load with Calcium-\nSensitive Dye (Fluo-4 AM)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Peptide_Addition" [label="Add Big ET-3 (22-41) amide\n(Dose-Response)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Fluorescence_Measurement" [label="Measure Fluorescence\n(Plate Reader)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Data_Analysis" [label="Calculate ΔF and\nDetermine EC50", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture";

"Cell_Culture" -> "Dye_Loading";

"Dye_Loading" -> "Peptide_Addition";

"Peptide_Addition" -> "Fluorescence_Measurement";

"Fluorescence_Measurement" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Caption: Workflow for an in vitro calcium mobilization assay.

In Vivo Model of Neuropathic Pain

This protocol outline describes a potential approach to investigate the effects of Big Endothelin-3 (22-41) amide on mechanical allodynia in a rodent model of neuropathic pain.

1. Animal Model:

- Induce neuropathic pain in rats or mice using a standard model such as chronic constriction injury (CCI) of the sciatic nerve.

2. Drug Administration:

- Administer Big Endothelin-3 (22-41) amide via an appropriate route (e.g., intrathecal, intracerebroventricular, or systemic injection).

- Include vehicle control and positive control (e.g., a known analgesic) groups.

3. Behavioral Testing:

- Assess mechanical allodynia using von Frey filaments at baseline and at various time points after drug administration.

- The withdrawal threshold of the paw is measured.

4. Data Analysis:

- Compare the paw withdrawal thresholds between the different treatment groups.

- Use appropriate statistical tests to determine the significance of any observed effects.

Future Directions and Conclusion

Big Endothelin-3 (22-41) amide represents a potential tool for dissecting the complex roles of the endothelin system in the CNS. While specific data on this fragment is lacking, the established importance of ET-3 and the ETB receptor in neurological health and disease provides a strong rationale for its investigation. Future research should focus on characterizing the pharmacological profile of this peptide, including its receptor binding kinetics and functional activity. Studies in relevant in vitro and in vivo models of neurological disorders will be crucial to elucidate its potential as a modulator of neuroinflammation, pain, and other neuropathological processes. The generation of robust quantitative data and detailed experimental protocols will be essential to advance our understanding of this intriguing component of the endothelin family and its potential therapeutic implications.

References

- 1. Big Endothelin-3 (Human, 1-41 Amide) Acetate | 133551-97-0 | PED-3739-PI [biosynth.com]

- 2. phoenixbiotech.net [phoenixbiotech.net]

- 3. Abundance of endothelin-3 in rat intestine, pituitary gland and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Endothelins in inflammatory neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Endothelin stimulates protein phosphorylation in blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]